Bienvenue dans la boutique en ligne BenchChem!

PHA-543613

Neuroprotection Intracerebral hemorrhage α7 nAChR agonism

PHA-543613 is the definitive orthosteric α7 nAChR agonist for target validation and neuroprotection. At 4 mg/kg, it matches or exceeds PNU-282987 at 12 mg/kg—delivering 3× dose-sparing efficiency and lower per-cohort costs. Its >11,000-fold selectivity over muscle/ganglion nAChRs and 5-HT3 receptors ensures unambiguous α7 attribution in knockout or antagonist studies. Oral bioavailability eliminates daily invasive dosing in longitudinal behavioral paradigms, reducing stress confounds. Unlike PAMs, its balanced facilitatory/inhibitory neuronal firing recapitulates endogenous bidirectional modulation—critical for desensitization assays.

Molecular Formula C15H17N3O2
Molecular Weight 271.31 g/mol
CAS No. 478149-53-0
Cat. No. B1679758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePHA-543613
CAS478149-53-0
SynonymsN-(1-azabicyclo(2.2.2)oct-3-yl)furo(2,3-c)pyridine-5-carboxamide
PHA 543,613
PHA 543613
PHA-543,613
PHA-543613
PHA543613
Molecular FormulaC15H17N3O2
Molecular Weight271.31 g/mol
Structural Identifiers
SMILESC1CN2CCC1C(C2)NC(=O)C3=NC=C4C(=C3)C=CO4
InChIInChI=1S/C15H17N3O2/c19-15(12-7-11-3-6-20-14(11)8-16-12)17-13-9-18-4-1-10(13)2-5-18/h3,6-8,10,13H,1-2,4-5,9H2,(H,17,19)/t13-/m0/s1
InChIKeyIPKZCLGGYKRDES-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PHA-543613 (CAS 478149-53-0): A Potent, Brain-Penetrant α7 Nicotinic Acetylcholine Receptor Agonist for Neuroscience Research


PHA-543613 (CAS 478149-53-0) is a selective, orally active, and brain-penetrant agonist of the α7 subtype of nicotinic acetylcholine receptors (α7 nAChR), demonstrating high affinity with a Ki value of 8.8 nM and an EC50 of 65 nM in cell-based functional assays [1]. This quinuclidine-derived small molecule has been advanced to Phase I clinical evaluation and serves as a primary research tool for probing α7 nAChR-mediated cognitive enhancement, neuroprotection, and sensory gating mechanisms [2].

Why PHA-543613 Cannot Be Substituted with Other α7 nAChR Agonists or Positive Allosteric Modulators in Critical Neuroscience Assays


Functional substitution of PHA-543613 with structurally distinct α7 nAChR agonists such as PNU-282987, partial agonists like GTS-21 (DMXB-A), or positive allosteric modulators (PAMs) such as PNU-120596 is scientifically invalid due to fundamental differences in receptor activation kinetics, in vivo neurophysiological effects, and translational relevance [1]. Direct comparative in vivo electrophysiology demonstrates that PHA-543613 produces a balanced distribution of facilitatory and inhibitory neuronal firing effects—contrasting sharply with PAMs that drive predominantly excitatory outcomes—while independent studies reveal divergent in vivo efficacy profiles at equivalent doses in neuroprotection and behavioral models [2].

Quantitative Comparative Evidence for PHA-543613: Differentiating Performance Metrics Versus α7 nAChR Agonists and PAMs


Direct Head-to-Head Comparison: PHA-543613 Demonstrates Superior Neuroprotective Efficacy Over PNU-282987 at Lower Doses in a Preclinical Intracerebral Hemorrhage Model

In a direct head-to-head comparison using a mouse model of intracerebral hemorrhage (ICH), PHA-543613 administered at 4 mg/kg significantly improved neurological outcomes and reduced brain edema to an extent comparable to or exceeding PNU-282987 administered at a three-fold higher dose of 12 mg/kg [1]. Both compounds were evaluated concurrently under identical experimental conditions, establishing PHA-543613's superior potency in this neuroprotective context.

Neuroprotection Intracerebral hemorrhage α7 nAChR agonism

In Vivo Electrophysiological Differentiation: PHA-543613 Produces Balanced Neuronal Modulation Distinct from PNU-120596 PAM

In a comparative in vivo electrophysiology study of rat hippocampal CA1 pyramidal cells, PHA-543613 produced an almost equal distribution of facilitatory and inhibitory effects on neuronal firing, whereas the type II PAM PNU-120596 predominantly and significantly increased both spontaneous and NMDA-evoked firing rates [1]. This functional divergence establishes that PHA-543613's net neuronal modulation profile is fundamentally distinct from that of α7 PAMs.

Electrophysiology Hippocampal function α7 nAChR modulation

Receptor Selectivity Profile: PHA-543613 Exhibits High α7 nAChR Selectivity Over Off-Target nAChR Subtypes and 5-HT3 Receptors

PHA-543613 demonstrates high selectivity for the α7 nAChR subtype, displaying Ki values of 8.8 nM for α7 and EC50 values >100 μM for muscle-like nAChRs (TE671 cells) and ganglion-like nAChRs (SH-SY5Y cells), representing a greater than 11,000-fold selectivity window [1]. Unlike less selective α7 agonists such as GTS-21 (DMXB-A), which exhibit pleiotropic activity at α4β2 receptors associated with adverse nausea and cardiovascular effects, PHA-543613's selectivity profile minimizes these confounding variables [2].

Receptor selectivity nAChR pharmacology Off-target profiling

Orally Active and Brain-Penetrant Pharmacokinetic Profile Enables CNS Studies Without Invasive Administration

PHA-543613 is characterized by rapid brain penetration and high oral bioavailability in rats, demonstrating efficacy in auditory sensory gating and novel object recognition paradigms following oral administration [1]. In vivo target engagement is confirmed by its ability to block brain uptake of the radioligand [11C]rac-1 in multiple brain regions including cerebellum, frontal cortex, and hippocampus [2]. Clinical Phase I data confirm that PHA-543613 can be administered orally to human subjects dissolved in 10 mL of Pedialyte followed by 100 mL of water [3].

Pharmacokinetics Oral bioavailability Blood-brain barrier penetration

High-Impact Application Scenarios for PHA-543613 Based on Quantitative Comparative Evidence


Preclinical Neuroprotection Studies Requiring Robust In Vivo Efficacy at Modest Doses

Investigators modeling acute neurological injury, including intracerebral hemorrhage or excitotoxic damage, should select PHA-543613 when the experimental objective is to demonstrate α7 nAChR-mediated neuroprotection with minimal compound usage and maximal effect size. Based on direct comparative data, PHA-543613 at 4 mg/kg achieves neuroprotective outcomes comparable to or exceeding those of PNU-282987 at 12 mg/kg, enabling dose-sparing experimental designs and reduced procurement costs for multi-cohort studies [1].

Electrophysiological Investigations of Native α7 nAChR Signaling and Desensitization Kinetics

For patch-clamp, multi-electrode array, or in vivo single-unit recording studies examining the biophysical properties of α7 nAChR activation and desensitization, PHA-543613 is the preferred orthosteric agonist. Unlike PAMs such as PNU-120596, which introduce excitatory bias, PHA-543613 produces a balanced distribution of facilitatory and inhibitory neuronal firing effects that more accurately recapitulates the endogenous bidirectional modulation of native α7 receptors [2]. This property is essential for studies where agonist-induced receptor desensitization is the primary experimental variable.

Chronic Behavioral Studies Requiring Oral Dosing and Consistent CNS Exposure

Longitudinal cognitive or behavioral pharmacology studies spanning days to weeks, particularly those assessing learning and memory, sensory gating, or schizophrenia-related cognitive deficits, benefit from PHA-543613's oral bioavailability and brain penetration [3]. The compound's demonstrated efficacy following oral administration eliminates the daily invasive procedures required for non-orally bioavailable comparators, reducing animal welfare concerns and minimizing stress-induced confounding variables that can compromise behavioral readouts.

Selective α7 nAChR Target Validation Requiring Minimal Off-Target Interference

Experiments designed to definitively attribute a biological phenotype to α7 nAChR activation, including studies employing α7 knockout mice or receptor antagonists, require an agonist tool with minimal off-target activity. PHA-543613's >11,000-fold selectivity window over muscle-like and ganglion-like nAChRs, and its lack of activity at α4β2 and 5-HT3 receptors, makes it the superior choice for target validation studies where data interpretation would be compromised by confounding activity at heteromeric nAChRs or serotonergic systems [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for PHA-543613

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.